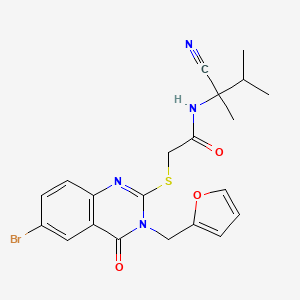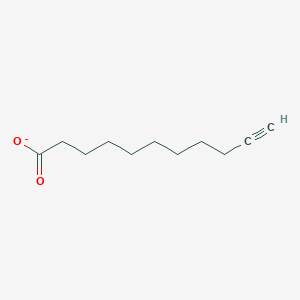![molecular formula C14H11BrN2 B13359008 2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B13359008.png)
2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole typically involves the condensation of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in acetic acid, at elevated temperatures (around 85°C) for several hours . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and bases to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzimidazole derivatives with various functional groups.
Oxidation Reactions: N-oxides and other oxidized benzimidazole derivatives.
Reduction Reactions: Reduced benzimidazole derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with enzymes and receptors. It has shown promising results in inhibiting specific enzymes, making it a potential candidate for therapeutic applications.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function . Molecular docking studies have shown that the compound can form stable complexes with target proteins, affecting their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Similar structure with an oxazole ring instead of a benzimidazole ring.
2-(3-Bromophenyl)-1-phenylbenzimidazole: Similar structure with an additional phenyl group.
Imidazo[2,1-b]thiazole Derivatives: Compounds with a thiazole ring instead of a benzimidazole ring.
Uniqueness
2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole is unique due to the presence of both a bromophenyl group and a methyl group, which confer specific chemical properties and biological activities
Propiedades
Fórmula molecular |
C14H11BrN2 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C14H11BrN2/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,17) |
Clave InChI |
PTKUPPVNYXWCAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


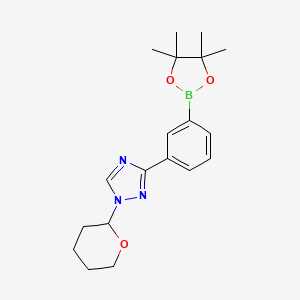
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13358946.png)
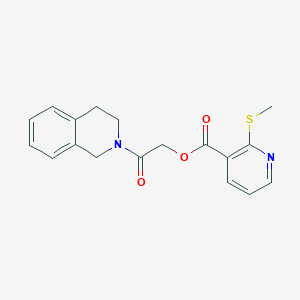
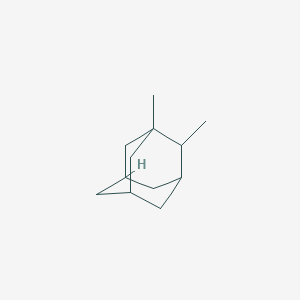

![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13358972.png)

![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
![7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13358982.png)
![{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid](/img/structure/B13358992.png)

